molecular formula C13H16N2O3 B14355848 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole CAS No. 90301-16-9

6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole

Cat. No.: B14355848
CAS No.: 90301-16-9
M. Wt: 248.28 g/mol
InChI Key: AYNMHMRHPPKBKZ-UHFFFAOYSA-N
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Description

6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole typically involves the reaction of 6-methoxyindole with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the final product, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole ring are likely involved in its biological activity, potentially through interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyindole: Lacks the nitropropyl group but shares the methoxyindole core.

    3-(2-Methyl-2-nitropropyl)indole: Lacks the methoxy group but shares the nitropropylindole core.

    5-Methoxy-2-methyl-2-nitropropylindole: Similar structure but with different substitution patterns.

Uniqueness

6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is unique due to the presence of both the methoxy and nitropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

90301-16-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

6-methoxy-3-(2-methyl-2-nitropropyl)-1H-indole

InChI

InChI=1S/C13H16N2O3/c1-13(2,15(16)17)7-9-8-14-12-6-10(18-3)4-5-11(9)12/h4-6,8,14H,7H2,1-3H3

InChI Key

AYNMHMRHPPKBKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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